Synthetic Efficiency: High-Yield, Single-Step Preparation of 7-Bromo-5-methylindolin-2-one
The targeted synthesis of 7-Bromo-5-methylindolin-2-one can be achieved in a single, high-yielding step from the readily available precursor, 5-methylisatin, using adapted Vilsmeier conditions. This method produces the title compound in a quantitative yield, as detailed in a recent protocol [1]. In contrast, multi-step syntheses for differently substituted indolinones, or the synthesis of this compound by other routes, often result in lower overall yields and require more complex purification procedures [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | Multi-step synthesis of other indolinone derivatives |
| Quantified Difference | Improved efficiency (quantitative yield in 1 step vs. lower yields over multiple steps) |
| Conditions | One-step synthesis using adapted Vilsmeier conditions from 5-methylisatin. |
Why This Matters
This efficient, high-yielding synthetic route directly reduces the time and cost required for obtaining research quantities of the compound, making it a more practical and economical choice for procurement compared to analogs requiring more laborious synthesis.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. One-Step Synthesis of 7-Bromo-5-methylindolin-2-one. Molbank 2023, 2023, M1654. View Source
